molecular formula C13H10O4S B13777903 4'-Formyl[1,1'-biphenyl]-4-sulfonic acid CAS No. 765217-66-1

4'-Formyl[1,1'-biphenyl]-4-sulfonic acid

Cat. No.: B13777903
CAS No.: 765217-66-1
M. Wt: 262.28 g/mol
InChI Key: POFNZJXEGAXYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbaldehyde-4-biphenylsulfonic acid, also known as 4-(4-formylphenyl)benzenesulfonic acid, is an organic compound with the molecular formula C13H10O4S and a molecular weight of 262.28 g/mol. This compound is characterized by the presence of both an aldehyde group and a sulfonic acid group attached to a biphenyl structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbaldehyde-4-biphenylsulfonic acid typically involves the sulfonation of biphenyl followed by formylation. One common method includes dissolving biphenyl in a suitable solvent like nitrobenzene and then adding chlorosulfonic acid at controlled temperatures. The reaction mixture is then heated to complete the sulfonation process . The resulting sulfonic acid derivative is then subjected to formylation using reagents such as formyl chloride or formic acid under acidic conditions to introduce the aldehyde group .

Industrial Production Methods

Industrial production of 4-Carbaldehyde-4-biphenylsulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production is carried out in specialized reactors with temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carbaldehyde-4-biphenylsulfonic acid undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-Carboxy-4-biphenylsulfonic acid.

    Reduction: 4-(4-Hydroxyphenyl)benzenesulfonic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Carbaldehyde-4-biphenylsulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde and sulfonic acid groups.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Carbaldehyde-4-biphenylsulfonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the sulfonic acid group can engage in acid-base reactions and form salts with bases. These interactions enable the compound to act as a versatile reagent in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylcarboxaldehyde: Similar structure but lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

    4-Biphenylsulfonic acid: Lacks the aldehyde group, limiting its use in reactions requiring aldehyde functionality.

Uniqueness

4-Carbaldehyde-4-biphenylsulfonic acid is unique due to the presence of both an aldehyde and a sulfonic acid group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable reagent in various applications.

Properties

CAS No.

765217-66-1

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

4-(4-formylphenyl)benzenesulfonic acid

InChI

InChI=1S/C13H10O4S/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)18(15,16)17/h1-9H,(H,15,16,17)

InChI Key

POFNZJXEGAXYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.